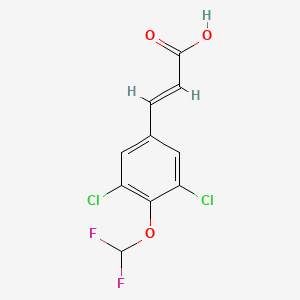
3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Methoxylation: Introduction of the difluoromethoxy group.
Acrylic Acid Formation: Formation of the acrylic acid moiety through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the acrylic acid moiety.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which 3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A related compound with similar substituents but different functional groups.
3,5-Dichloro-4-(difluoromethoxy)phenyl)boronic acid: Another related compound with a boronic acid group instead of an acrylic acid moiety.
Uniqueness
3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid is unique due to its specific combination of dichloro and difluoromethoxy substituents on the phenyl ring, coupled with the acrylic acid moiety
特性
分子式 |
C10H6Cl2F2O3 |
|---|---|
分子量 |
283.05 g/mol |
IUPAC名 |
(E)-3-[3,5-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)4-7(12)9(6)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
InChIキー |
AWKICYBGHWPBPT-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)/C=C/C(=O)O |
正規SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
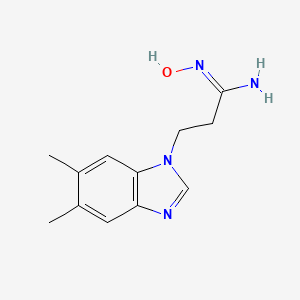
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)
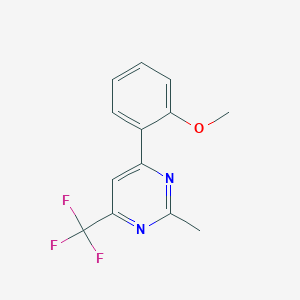
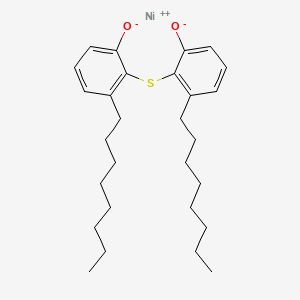
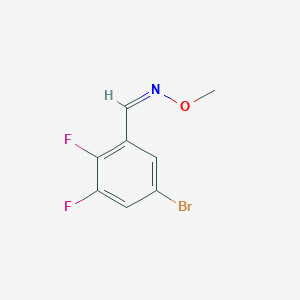

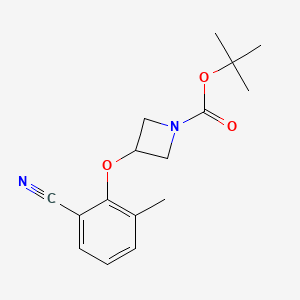

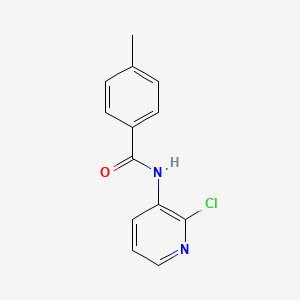
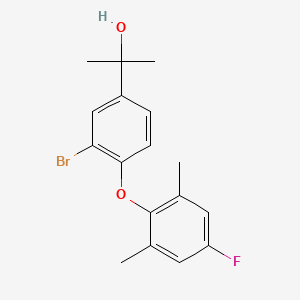

![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
